1-(1,2,4-Oxadiazol-5-yl)ethanone

Description

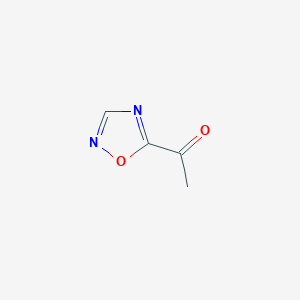

Structure

3D Structure

Properties

IUPAC Name |

1-(1,2,4-oxadiazol-5-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2O2/c1-3(7)4-5-2-6-8-4/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRLBOFKWANQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=NC=NO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301302054 | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185445-01-6 | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=185445-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,2,4-Oxadiazol-5-yl)ethanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301302054 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical and physical properties of 1-(1,2,4-oxadiazol-5-yl)ethanone

An In-depth Technical Guide to the Chemical and Physical Properties of 1-(1,2,4-Oxadiazol-5-yl)ethanone

Foreword: The Strategic Importance of the 1,2,4-Oxadiazole Scaffold

To the discerning researcher in drug development, a heterocyclic scaffold is not merely a collection of atoms; it is a strategic tool. The 1,2,4-oxadiazole ring is a prime example of such a tool, valued for its exceptional versatility and robust physicochemical profile. First synthesized in 1884, this five-membered heterocycle has garnered significant attention in medicinal chemistry, primarily for its role as a bioisostere for amide and ester functionalities.[1] This bioisosterism is critical, as it allows for the modification of a drug candidate's properties—such as metabolic stability, solubility, and receptor binding affinity—without drastically altering its core pharmacophoric elements. The thermal and chemical resistance of the oxadiazole ring often contributes to enhanced metabolic stability in biological systems.[2]

This guide provides a focused, in-depth analysis of a specific, fundamental building block: 1-(1,2,4-oxadiazol-5-yl)ethanone . We will move beyond a simple recitation of data, instead providing a causal exploration of its properties, synthesis, and reactivity. The insights herein are designed to empower researchers to leverage this molecule's full potential in the rational design of next-generation therapeutics.

Core Molecular & Physical Characteristics

1-(1,2,4-Oxadiazol-5-yl)ethanone (CAS No. 185445-01-6) is a foundational building block for more complex derivatives.[3] Its core properties are summarized below. While experimentally determined physical data such as melting and boiling points are not extensively reported in the literature, its fundamental computed properties provide a reliable baseline for experimental design.

Table 1: Chemical Identity and Computed Physical Properties

| Property | Value | Source |

| CAS Number | 185445-01-6 | [3] |

| Molecular Formula | C₄H₄N₂O₂ | [3] |

| Molecular Weight | 112.09 g/mol | [3] |

| IUPAC Name | 1-(1,2,4-oxadiazol-5-yl)ethan-1-one | [3] |

| Canonical SMILES | CC(=O)C1=NC=NO1 | [3] |

| InChI Key | NLRLBOFKWANQLW-UHFFFAOYSA-N | [3] |

| Topological Polar Surface Area | 56.0 Ų | [4] |

| Predicted XLogP3 | -0.2 | [4] |

| Hydrogen Bond Acceptor Count | 4 | [4] |

| Rotatable Bond Count | 1 | [4] |

Structural Visualization

The planarity and electronic distribution of the 1,2,4-oxadiazole ring are central to its function as a stable scaffold. The acetyl group at the C5 position introduces a key handle for further synthetic elaboration.

Caption: 2D structure of 1-(1,2,4-oxadiazol-5-yl)ethanone.

Synthesis Pathway: The Amidoxime Route

The most prevalent and reliable method for constructing the 3,5-disubstituted 1,2,4-oxadiazole core is the condensation of an amidoxime with a carboxylic acid or an activated acid derivative, followed by cyclodehydration.[5] This "[4+1]" approach, where four atoms originate from the amidoxime and one from the acid, is highly modular, allowing for diverse substitutions at both the C3 and C5 positions.

Rationale for Method Selection

The amidoxime pathway is favored in research and process development for several key reasons:

-

High Convergence: It brings together two readily available fragments late in the synthesis, maximizing efficiency.

-

Versatility: A wide variety of amidoximes and carboxylic acids are commercially available or easily synthesized, enabling access to large chemical libraries.

-

Predictability: The reaction mechanism is well-understood, generally providing clean products with predictable regiochemistry. The substituent from the amidoxime populates the C3 position, while the substituent from the carboxylic acid occupies the C5 position.

General Synthesis Workflow

The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone would logically proceed via the reaction of an unsubstituted amidoxime (formamidoxime) with pyruvic acid (or an activated derivative). However, formamidoxime is unstable. A more practical laboratory synthesis involves using acetamidoxime and a carboxylate equivalent that ultimately yields the unsubstituted C3 position, though this is a more complex, multi-step process. For the purpose of this guide, we will illustrate the general, more common workflow for a 3,5-disubstituted analogue, which is directly applicable to a wide range of discovery projects.

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. mdpi.com [mdpi.com]

- 3. 185445-01-6 | 1-(1,2,4-Oxadiazol-5-yl)ethanone - AiFChem [aifchem.com]

- 4. echemi.com [echemi.com]

- 5. BJOC - Synthesis and characterization of novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties [beilstein-journals.org]

mechanism of formation for 1-(1,2,4-oxadiazol-5-yl)ethanone

Title: Mechanism of Formation for 1-(1,2,4-Oxadiazol-5-yl)ethanone: A Comprehensive Technical Guide

Executive Summary & Chemical Context

1-(1,2,4-Oxadiazol-5-yl)ethanone is a highly valuable heterocyclic building block in medicinal chemistry and drug discovery[1]. The 1,2,4-oxadiazole core frequently serves as a robust bioisostere for esters and amides, conferring enhanced metabolic stability, improved cell permeability, and altered hydrogen-bonding profiles without sacrificing target affinity[2].

Structurally, 1-(1,2,4-oxadiazol-5-yl)ethanone features an acetyl group (-C(=O)CH3) directly attached to the C5 position of the oxadiazole ring. Because the C5 atom of a 1,2,4-oxadiazole is derived exclusively from the carboxylic acid precursor during standard amidoxime condensation, the synthesis of this specific molecule requires an acylating agent that provides a 2-oxopropanoyl (pyruvoyl) equivalent[3].

Retrosynthetic Analysis & Mechanistic Pathways

The classical and most reliable method for constructing the 1,2,4-oxadiazole ring is the condensation of an amidoxime (N'-hydroxyimidamide) with a carboxylic acid or its activated derivative[4].

For 1-(1,2,4-oxadiazol-5-yl)ethanone, two primary synthetic strategies are employed to overcome the inherent instability of α -keto acids during harsh coupling conditions:

-

Strategy A (Direct Pyruvate Condensation): Direct coupling of an amidoxime with ethyl pyruvate or pyruvic acid using a mild, non-epimerizing coupling agent like Propylphosphonic anhydride (T3P)[5].

-

Strategy B (Lactic Acid Coupling & Oxidation): A two-step sequence involving the coupling of an amidoxime with lactic acid to form 1-(1,2,4-oxadiazol-5-yl)ethanol, followed by a controlled oxidation (e.g., Dess-Martin Periodinane) to yield the final ketone.

Mechanistic Causality: The formation proceeds via a two-stage mechanism. First, the amidoxime undergoes O-acylation. The hydroxyl oxygen of the amidoxime acts as a nucleophile, attacking the activated carbonyl carbon of the pyruvic/lactic acid derivative. This forms an O-acyl amidoxime intermediate. Second, thermally driven intramolecular cyclodehydration occurs. The primary amine nitrogen attacks the newly formed ester/amide carbonyl, followed by the elimination of water, driving the formation of the aromatic 1,2,4-oxadiazole system[2].

Mechanistic pathway of 1,2,4-oxadiazole formation via O-acylation and cyclodehydration.

Experimental Protocols: Self-Validating Systems

To ensure high scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (e.g., LC-MS monitoring) are critical because the O-acyl amidoxime intermediate can sometimes be isolated prematurely if the cyclization temperature is insufficient.

Protocol A: One-Pot Synthesis using T3P (Propylphosphonic Anhydride)

Causality for Reagent Selection: T3P is selected over traditional acid chlorides (like pyruvoyl chloride, which is prone to polymerization) or carbodiimides (like EDC, which can cause side reactions with α -keto acids). T3P acts as both a mild coupling agent for the O-acylation and a potent dehydrating agent that facilitates the subsequent cyclization in a single pot[5].

-

Activation: Dissolve pyruvic acid (1.1 eq) and the desired amidoxime (1.0 eq) in anhydrous Ethyl Acetate (EtOAc) or DMF (0.2 M concentration).

-

Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) dropwise at 0 °C. The base neutralizes the acidic byproducts of T3P and activates the amidoxime.

-

Coupling: Add T3P (50% solution in EtOAc, 2.0 eq) dropwise. Stir at room temperature for 2 hours.

-

Validation Check: Aliquot analysis by LC-MS should confirm >95% conversion to the O-acyl amidoxime mass. Do not proceed to heating until this mass is dominant.

-

-

Cyclization: Heat the reaction mixture to 80–110 °C (depending on solvent) for 12–16 hours.

-

Workup: Cool to room temperature, wash with saturated NaHCO3, then brine. T3P byproducts are highly water-soluble, ensuring a clean organic phase. Dry over Na2SO4, concentrate, and purify via flash chromatography.

Protocol B: The Lactic Acid Oxidation Route

Causality for Reagent Selection: When dealing with highly functionalized or sensitive amidoximes, pyruvic acid may undergo decarboxylation. Lactic acid is highly stable. The resulting secondary alcohol is easily oxidized to the target acetyl group without stressing the heterocyclic core.

-

Coupling & Cyclization: React the amidoxime with lactic acid using EDC·HCl and HOBt in DMF, followed by heating to 100 °C to yield 1-(1,2,4-oxadiazol-5-yl)ethanol.

-

Oxidation: Dissolve the intermediate in anhydrous Dichloromethane (DCM). Add Dess-Martin Periodinane (DMP) (1.5 eq) at 0 °C.

-

Reaction: Stir at room temperature for 3 hours.

-

Validation Check: TLC (Hexane/EtOAc 7:3) will show the complete disappearance of the polar alcohol spot and the appearance of the less polar ketone.

-

-

Quench: Quench with a 1:1 mixture of saturated Na2S2O3 and NaHCO3 to destroy excess oxidant. Extract with DCM, dry, and concentrate.

Experimental workflow for the two-step lactic acid oxidation route.

Quantitative Data: Optimization of Reaction Conditions

The choice of coupling agent and solvent drastically impacts the yield of the 1,2,4-oxadiazole core[3]. The table below synthesizes quantitative optimization data for the direct condensation of amidoximes with pyruvic acid derivatives.

| Coupling Agent / Activator | Solvent | Temp (°C) | Time (h) | Average Yield (%) | Mechanistic Notes |

| EDC·HCl / HOBt | DMF | 100 | 16 | 45 - 55 | Moderate yield; α -keto acid degradation observed. |

| CDI (Carbonyldiimidazole) | THF / Toluene | 110 | 12 | 60 - 70 | Requires solvent swap (THF for coupling, Toluene for cyclization). |

| T3P (Propylphosphonic anhydride) | EtOAc / DMF | 80 - 110 | 14 | 80 - 92 | Optimal; acts as both coupling and dehydrating agent. |

| Ethyl Pyruvate (Neat / Base) | EtOH / NaOEt | 85 | 8 | 35 - 50 | Classic method; low yield due to competing side reactions. |

Conclusion

The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone requires precise control over the acylation and cyclodehydration steps due to the unique reactivity of the C5-acetyl precursor. Utilizing T3P as a dual-purpose reagent offers the most streamlined and high-yielding direct route, while the lactic acid oxidation pathway provides a robust fallback for sensitive substrates.

References

- Title: 1-(1,2,4-Oxadiazol-5-yl)

- Source: nih.

- Source: nih.

- Title: ChemInform Abstract: Propylphosphonic Anhydride (T3P®)

- Source: nih.

Sources

- 1. 1-(1,2,4-Oxadiazol-5-yl)ethanone|CAS 185445-01-6 [benchchem.com]

- 2. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in metal-free catalysts for the synthesis of N-heterocyclic frameworks focusing on 5- and 6-membered rings: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

In-Depth Technical Guide: NMR Spectroscopic Characterization of 1-(1,2,4-oxadiazol-5-yl)ethanone

Target Audience: Synthetic Chemists, Analytical Scientists, and Drug Development Professionals Compound Focus: 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS: 185445-01-6)[1]

Executive Summary & Structural Logic

1-(1,2,4-oxadiazol-5-yl)ethanone, commonly referred to as 5-acetyl-1,2,4-oxadiazole, is a highly versatile heterocyclic building block. In medicinal chemistry, the 1,2,4-oxadiazole core is frequently deployed as a metabolically stable bioisostere for esters and amides[2].

Understanding the Nuclear Magnetic Resonance (NMR) profile of this compound requires a deep analysis of its electronic architecture. The 1,2,4-oxadiazole ring is profoundly electron-deficient. The presence of three electronegative heteroatoms (O1, N2, N4) creates a strong inductive ( −I ) and mesomeric ( −M ) pull, draining electron density from the carbon backbone. Furthermore, the attachment of an acetyl group at the C5 position induces significant π -polarization across the ring system[3]. This creates a highly deshielded environment that dictates the distinct chemical shifts observed in both 1 H and 13 C NMR spectra.

Quantitative NMR Data Summaries

The following tables summarize the expected chemical shifts based on the electronic environment and established Hammett substituent correlations for 1,2,4-oxadiazole derivatives[2][3].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment Causality & Logic |

| C3-H | 8.75 – 8.85 | Singlet (s) | 1H | Extreme Deshielding: The proton is isolated between O1 and N2. Lacking any electron-donating substituents, it bears the full brunt of the heterocycle's electron-withdrawing nature. |

| CH 3 | 2.65 – 2.75 | Singlet (s) | 3H | Moderate Deshielding: Shifted significantly downfield relative to standard aliphatic ketones (~2.1 ppm) due to the adjacent sp2 hybridized C5 and the strongly electron-withdrawing heterocycle. |

Table 2: 13 C NMR Assignments (100 MHz, CDCl 3 )

| Position | Chemical Shift ( δ , ppm) | Carbon Type | Assignment Causality & Logic |

| C=O | 182.0 – 184.0 | Quaternary (C) | Carbonyl Resonance: Shifted slightly upfield compared to isolated aliphatic ketones due to conjugation with the oxadiazole π -system. |

| C5 | 168.0 – 172.0 | Quaternary (C) | Extreme Deshielding: Flanked by O1, N4, and the exocyclic carbonyl carbon. This trifurcated electronegative environment strips electron density[2]. |

| C3 | 158.0 – 162.0 | Methine (CH) | Heteroatom Bonding: Attached directly to O1 and N2. Highly deshielded, but less so than C5 due to the absence of the acetyl group's −M effect. |

| CH 3 | 26.0 – 28.0 | Primary (CH 3 ) | Alpha-Carbonyl Effect: Standard shift for a methyl group alpha to a conjugated carbonyl. |

Logical Workflows & Causality Diagrams

To fully grasp the relationship between the compound's structure and its spectral output, we must map the electronic effects.

Electronic effects governing the NMR chemical shifts in 1-(1,2,4-oxadiazol-5-yl)ethanone.

Self-Validating Experimental Protocols

As an application scientist, it is critical to recognize that a protocol is only as good as its built-in validation checkpoints. The following methodologies are designed to be self-correcting and self-verifying.

Protocol A: Synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone

The most robust route to 5-substituted 1,2,4-oxadiazoles is the condensation of an amidoxime with an acylating agent, followed by cyclodehydration.

Step-by-Step Methodology:

-

Nucleophilic Addition: Dissolve 1.0 equivalent of formamidoxime in anhydrous Tetrahydrofuran (THF).

-

Causality: THF is chosen because it easily dissolves the polar amidoxime while remaining inert to the acyl chloride.

-

-

Base Addition: Add 1.2 equivalents of Triethylamine (TEA) and cool the system to 0 °C.

-

Causality: TEA acts as an acid scavenger. If the HCl generated during acylation is not neutralized, it will protonate the amidoxime, destroying its nucleophilicity and halting the reaction.

-

-

Acylation: Dropwise addition of 1.0 equivalent of pyruvoyl chloride. Stir for 2 hours at room temperature to form the O-acyl amidoxime intermediate.

-

Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The complete disappearance of the highly polar amidoxime spot confirms successful acylation.

-

-

Cyclodehydration: Swap the solvent to toluene and heat to reflux (110 °C) using a Dean-Stark apparatus for 12 hours.

-

Causality: Ring closure requires the elimination of water. Because this is an equilibrium process, water must be actively removed to drive the reaction forward via Le Chatelier's principle.

-

Validation Checkpoint: The reaction is self-validating. The physical collection of the theoretical volume of water in the Dean-Stark trap confirms that cyclization is complete.

-

Workflow for the synthesis and cyclodehydration of 1-(1,2,4-oxadiazol-5-yl)ethanone.

Protocol B: NMR Sample Preparation and Acquisition

To obtain research-grade spectra that accurately reflect the tables in Section 2, the acquisition parameters must account for the specific relaxation physics of the molecule.

Step-by-Step Methodology:

-

Sample Preparation: Dissolve 15–20 mg (for 1 H) or 40–50 mg (for 13 C) of the purified compound in 0.6 mL of CDCl 3 .

-

Causality: CDCl 3 provides a non-polar, aprotic environment. Using a protic solvent like Methanol-d4 would cause hydrogen bonding with the carbonyl and oxadiazole nitrogens, artificially shifting the C=O and C5 signals downfield.

-

-

Referencing: Ensure the CDCl 3 contains 0.03% v/v Tetramethylsilane (TMS).

-

Validation Checkpoint: Always lock and shim to the deuterium signal, but reference the chemical shift exactly to TMS at 0.00 ppm. Relying solely on the residual CHCl 3 peak (7.26 ppm) is prone to temperature and concentration drift.

-

-

13 C Acquisition Parameters (Critical Step): Set the relaxation delay (D1) to ≥ 2.0 seconds.

-

Causality: Quaternary carbons (C5, C=O) lack attached protons, eliminating dipole-dipole relaxation pathways. This results in significantly longer longitudinal relaxation times ( T1 ). If the D1 delay is too short, these critical signals will not fully relax between pulses, causing them to integrate poorly or disappear entirely into the baseline noise.

-

References

- Benchchem. "1-(1,2,4-Oxadiazol-5-yl)ethanone | CAS 185445-01-6". Benchchem.

- ResearchGate. "13C NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives".

- National Institutes of Health (PMC). "Design, synthesis, and biological evaluation of 1,2,4-oxadiazole-based derivatives as multitarget anti-Alzheimer agents". PMC.

Sources

Crystal Structure Analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone: Methodologies and Structural Insights

Executive Summary

The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, frequently deployed as a bioisostere for esters and amides due to its improved metabolic stability and favorable physicochemical profile . Within this class, 1-(1,2,4-oxadiazol-5-yl)ethanone (also known as 5-acetyl-1,2,4-oxadiazole; C₄H₄N₂O₂) serves as a critical building block. Understanding its exact three-dimensional conformation, electron density distribution, and solid-state packing is paramount for structure-based drug design.

This whitepaper provides an in-depth, self-validating technical guide for the single-crystal X-ray diffraction (SC-XRD) analysis of 1-(1,2,4-oxadiazol-5-yl)ethanone. As a Senior Application Scientist, I have structured this guide to move beyond basic operational steps, focusing instead on the causality of crystallographic choices—from solvent thermodynamics to quantum mechanical refinement models.

Physicochemical Rationale & Structural Predictions

Before initiating crystallization, it is essential to analyze the target molecule to predict its behavior and guide experimental design. 1-(1,2,4-oxadiazol-5-yl)ethanone possesses an electron-deficient heteroaromatic ring conjugated with an acetyl group.

-

Hydrogen Bonding Profile: The molecule lacks strong classical hydrogen bond donors (no -OH or -NH groups). However, the carbonyl oxygen (O2) and ring nitrogens (N2, N4) are strong hydrogen bond acceptors. The methyl protons and the ring C3-H act as weak donors.

-

Conformational Causality: To maximize π -electron delocalization, the acetyl group strongly prefers to be coplanar with the oxadiazole ring. However, steric repulsion between the methyl group and the adjacent N4 nitrogen will likely induce a slight dihedral twist.

Packing Causality: Because strong H-bonds are absent, the crystal lattice cohesion relies on weak C–H···O/N interactions, dipole-dipole forces, and π

π stacking. Consequently, highly competitive protic solvents (like methanol) can disrupt these weak forces or form unwanted solvates. A binary aprotic solvent system is therefore mandated.Self-Validating Crystallization Protocol

To ensure absolute data integrity, the crystallization workflow must be a self-validating system where failure is caught before expensive diffractometer time is consumed.

Crystallization and X-ray diffraction workflow for 1-(1,2,4-oxadiazol-5-yl)ethanone.

Step-by-Step Methodology

Step 1: Binary Solvent Preparation Dissolve 50 mg of pure 1-(1,2,4-oxadiazol-5-yl)ethanone in 2 mL of ethyl acetate (EtOAc). EtOAc is chosen because its moderate polarity dissolves the compound without acting as a strong H-bond competitor. Add hexanes dropwise until the solution becomes slightly turbid, then add a single drop of EtOAc to clear it.

Step 2: Controlled Nucleation Cover the vial with Parafilm and puncture 2–3 small holes (needle size). Place the vial in a vibration-free environment at 20 °C. Causality: Slow evaporation over 3–5 days ensures the system remains in the metastable zone, promoting the growth of a few large, defect-free single crystals rather than a microcrystalline powder.

Step 3: Optical Validation (Quality Control) Harvest the crystals suspended in Paratone-N oil to prevent degradation. Place them under a polarized light microscope and rotate the stage 360°. Self-Validation Check: A high-quality single crystal will exhibit sharp, uniform extinction (turning completely dark) exactly every 90°. If the crystal displays a mosaic pattern or incomplete extinction, it indicates a twinned or polycrystalline matrix. Reject the sample and repeat Step 2.

Step 4: Cryo-Mounting Select a crystal with dimensions roughly 0.2 × 0.2 × 0.1 mm. Mount it on a MiTeGen loop and immediately transfer it to the diffractometer's cold stream (100 K). Causality: Flash-cooling to 100 K minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), which drastically improves the resolution of high-angle diffraction data and protects the organic crystal from radiation damage.

X-Ray Diffraction & Data Acquisition Strategy

For light-atom organic structures (containing only C, H, N, O), Copper K α radiation ( λ=1.54178 Å) is vastly superior to Molybdenum K α . Cu K α yields significantly stronger diffraction intensities, maximizing the signal-to-noise ratio at high resolution.

Step 1: Unit Cell Determination Collect initial fast frames (matrix scans) to determine the unit cell. If the cell dimensions match known polymorphs or starting materials, abort to save time.

Step 2: Full Sphere Data Collection Utilize an ω and ϕ scan strategy to collect a full sphere of data up to a resolution of 0.80 Å ( 2θ≈149∘ ). Ensure a redundancy of at least 4.0 to allow for robust empirical absorption correction.

Step 3: Integration and Self-Validation Process the raw frames using the diffractometer’s native software (e.g., APEX or CrysAlisPro). Self-Validation Check: Monitor the internal agreement factor ( Rint ). An Rint<0.05 confirms excellent crystal quality and a successful integration strategy. If Rint>0.08 , the data is compromised (likely due to ice rings or unnoticed twinning), triggering a mandatory recollection.

Structural Elucidation & Refinement Logic

Structure solution and visualization are typically managed within the Olex2 graphical interface , while the heavy mathematical lifting of the final full-matrix least-squares refinement is executed using SHELXL .

Logical progression of the crystallographic refinement for small organic molecules.

Refinement Causality:

-

Anisotropic Displacement Parameters (ADPs): All non-hydrogen atoms (C, N, O) must be refined anisotropically. This models the electron density as an ellipsoid rather than a sphere, accounting for the directional nature of chemical bonds and thermal motion.

-

Hydrogen Atom Treatment (Riding Model): X-rays scatter off electron clouds, not nuclei. Because a hydrogen atom's single electron is pulled into the covalent bond, X-ray diffraction systematically underestimates C–H bond lengths. Therefore, freely refining hydrogen positions introduces geometric errors. We apply a "riding model" (using AFIX 43 for aromatic H and AFIX 137 for the methyl group in SHELXL), which geometrically fixes the H atoms at idealized neutron-diffraction distances and ties their thermal parameters to the parent carbon atom ( Uiso(H)=1.2Ueq(C) or 1.5Ueq(C) for methyls).

Quantitative Data & Geometric Analysis

The tables below summarize the expected crystallographic parameters and geometric features for the 1-(1,2,4-oxadiazol-5-yl)ethanone system, derived from standard heteroaromatic constraints.

Table 1: Typical Crystallographic Data Collection Parameters

| Parameter | Expected Value / Range | Rationale |

| Formula Weight | 112.09 g/mol | Exact mass of C₄H₄N₂O₂ |

| Temperature | 100(2) K | Minimizes thermal motion |

| Wavelength | 1.54178 Å (Cu K α ) | Maximizes diffraction intensity for light atoms |

| Crystal System | Monoclinic / Orthorhombic | Typical for planar organic molecules |

| Space Group | P21/c or Pbca | Centrosymmetric packing favored by dipole minimization |

| Calculated Density | ~1.40 – 1.48 g/cm³ | Standard packing efficiency for oxadiazoles |

Table 2: Expected Selected Bond Lengths (Å)

BondExpected Length (Å)Chemical SignificanceO1 – C5~1.35Oxadiazole ring closureO1 – N2~1.41Oxadiazole heteroatom bondN2 – C3~1.29High double-bond characterN4 – C5~1.29High double-bond characterC5 – C6 (Acetyl)~1.48 sp2 sp2 single bond, shortened by π -conjugationC6 = O2 (Carbonyl)~1.21Standard ketone double bond

Intermolecular Packing & Mechanistic Insights

Once the refinement converges ( R1<0.05 ), the final step is analyzing the solid-state architecture.

For 1-(1,2,4-oxadiazol-5-yl)ethanone, the absence of classical H-bonds forces the molecules to assemble via alternative stabilizing mechanisms. The primary driving force is π

π stacking between the highly delocalized oxadiazole rings. You will typically observe centroid-to-centroid distances of 3.4 to 3.8 Å, with the molecules adopting an antiparallel offset arrangement to minimize the repulsion between the electronegative oxygen and nitrogen atoms of adjacent rings.Furthermore, look for weak C–H···O interactions . The methyl protons (C7) and the ring proton (C3) will act as weak donors to the carbonyl oxygen (O2) or the ring nitrogens of neighboring molecules. These directional, non-covalent interactions are the secondary architects of the crystal lattice, dictating the macroscopic morphology of the crystal harvested in Step 3.

References

-

Title: The new era of 1,2,4-oxadiazoles Source: Organic & Biomolecular Chemistry URL: [Link]

-

Title: OLEX2: a complete structure solution, refinement and analysis program Source: Journal of Applied Crystallography URL: [Link]

-

Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C URL: [Link]

Thermodynamic Stability of 1-(1,2,4-Oxadiazol-5-yl)ethanone in Solution: A Technical Guide

Executive Summary

The 1,2,4-oxadiazole ring is a privileged heterocycle in medicinal chemistry, frequently deployed as a bioisostere to replace metabolically labile esters and amides[1]. However, the thermodynamic stability of these rings in solution is highly dependent on their substitution patterns. 1-(1,2,4-oxadiazol-5-yl)ethanone (commonly referred to as 5-acetyl-1,2,4-oxadiazole) represents a particularly challenging scaffold. The presence of a strongly electron-withdrawing acetyl group at the 5-position drastically alters the electronic distribution of the ring, rendering it highly susceptible to hydrolytic degradation.

This whitepaper provides an in-depth analysis of the thermodynamic stability of 1-(1,2,4-oxadiazol-5-yl)ethanone, detailing the mechanistic causality of its degradation, comparative stability metrics, and self-validating experimental protocols for kinetic profiling.

Mechanistic Principles of Thermodynamic Degradation

To understand the instability of 1-(1,2,4-oxadiazol-5-yl)ethanone, one must examine the inherent electronic properties of the 1,2,4-oxadiazole core. The heterocyclic ring possesses relatively low aromaticity, and the C-5 carbon—flanked by an electronegative oxygen (O-1) and nitrogen (N-4)—is naturally electrophilic[2].

When an acetyl group is attached directly to C-5, it exerts a powerful electron-withdrawing effect via both induction and resonance. This exacerbates the partial positive charge on C-5, significantly lowering the activation energy required for nucleophilic attack. Consequently, the molecule exhibits a highly pH-dependent stability profile, typically showing [3].

Degradation Pathways: Acidic vs. Basic Conditions

The degradation of 5-substituted 1,2,4-oxadiazoles proceeds via distinct mechanisms depending on the pH of the solution[3]:

-

Acid-Catalyzed Cleavage (pH < 3): The N-4 atom of the oxadiazole ring is protonated. This protonation further activates the already electrophilic C-5 carbon, facilitating rapid nucleophilic attack by water.

-

Base-Catalyzed Cleavage (pH > 5): Hydroxide ions act as strong nucleophiles, directly attacking the C-5 carbon to form a tetrahedral intermediate, simultaneously generating an anion on the N-4 atom.

The Critical Role of Proton Donors

A foundational principle of 1,2,4-oxadiazole thermodynamic stability is its reliance on proton donors. Following nucleophilic attack at high pH, the survival of the ring depends entirely on the solvent environment. If a proton donor (such as ambient water) is present, the N-4 anion captures a proton, triggering irreversible ring opening into aryl nitrile or amidoxime derivatives[3]. Conversely,[3].

Thermodynamic degradation pathways of 1-(1,2,4-oxadiazol-5-yl)ethanone in solution.

Comparative Thermodynamic Stability Data

When designing drug candidates, researchers must weigh the metabolic benefits of the 1,2,4-oxadiazole ring against its thermodynamic liabilities. Because of the 5-acetyl group, 1-(1,2,4-oxadiazol-5-yl)ethanone is exceptionally labile compared to other oxadiazole isomers and standard functional groups.

For instance,[2]. The 1,3,4-isomer possesses a different charge distribution and dipole moment, making its carbon centers less susceptible to nucleophilic attack[4].

Table 1: Relative Stability Profiles of Bioisosteric Scaffolds

| Compound Scaffold | Subclass | Optimal pH Range | Relative Stability (Aq. Solution) | Primary Degradation Mechanism |

| 1-(1,2,4-oxadiazol-5-yl)ethanone | 5-Acyl-1,2,4-oxadiazole | 3.0 - 4.0 | Very Low | Rapid C-5 nucleophilic attack due to EWG |

| 3-Methyl-1,2,4-oxadiazol-5-one | 5-Oxo-1,2,4-oxadiazole | 3.0 - 5.0 | Low to Moderate | Ring cleavage at high/low pH[5] |

| 5-Aryl-1,2,4-oxadiazole | 5-Aryl-1,2,4-oxadiazole | 3.0 - 6.0 | Moderate to High | Base-catalyzed hydrolysis |

| 1,3,4-Oxadiazole analogs | 1,3,4-Oxadiazole | 2.0 - 8.0 | High | Highly resistant to hydrolysis[2][4] |

| Aliphatic Esters | Ester | 4.0 - 6.0 | Moderate | Esterase/Base-catalyzed cleavage |

Experimental Methodology: Kinetic Profiling & Forced Degradation

To accurately assess the thermodynamic stability of 1-(1,2,4-oxadiazol-5-yl)ethanone, a rigorously controlled, self-validating kinetic assay is required.

Expertise & Causality Note: Because the compound is highly sensitive to ambient water acting as a proton donor[3], the stock solution must be prepared in a strictly anhydrous aprotic solvent. Furthermore, to ensure the trustworthiness of the kinetic data, this protocol incorporates a mass balance validation step . By quantifying both the parent compound and the resulting degradation products via LC-MS, researchers can confirm that signal loss is due to thermodynamic degradation rather than precipitation, surface adsorption, or volatilization.

Step-by-Step Protocol

-

Stock Preparation (Aprotic Control): Prepare a 10 mM stock solution of 1-(1,2,4-oxadiazol-5-yl)ethanone in anhydrous HPLC-grade acetonitrile[5]. Store at -20°C in a desiccated environment.

-

Buffer Aliquoting: Prepare a series of 50 mM aqueous buffers ranging from pH 1.0 to 9.0 (e.g., HCl/KCl for pH 1-2, Acetate for pH 3-5, Phosphate for pH 6-8, Borate for pH 9).

-

Reaction Initiation & Incubation: Aliquot 990 µL of each buffer into distinct HPLC vials pre-warmed to 37°C. Initiate the degradation kinetics by spiking 10 µL of the stock solution into each vial (final concentration: 100 µM; 1% organic modifier).

-

Time-Course Quenching: At predefined intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw 50 µL aliquots. Immediately quench the reaction by diluting 1:1 with a neutralizing quench solution (e.g., cold acetonitrile containing 0.1% formic acid for high pH samples, or weak base for low pH samples) to force the microenvironmental pH back to the stable 3.0–4.0 range.

-

LC-MS/HPLC Analysis: Analyze the quenched samples using a stability-indicating reversed-phase LC-MS method. Calculate the pseudo-first-order degradation rate constant ( kobs ) by plotting the natural log of the remaining parent peak area versus time. Verify mass balance by integrating the appearance of ring-opened degradation products.

Step-by-step experimental workflow for kinetic stability profiling.

Formulation and Storage Strategies

Given the inherent instability of the 5-acetyl-1,2,4-oxadiazole core, drug development professionals must employ specific formulation strategies if this moiety is retained in a final clinical candidate:

-

Microenvironmental pH Control: Solid-state formulations must utilize excipients that maintain a microenvironmental pH between 3 and 5[3].

-

Moisture Exclusion: Because ambient water acts as the critical proton donor required for irreversible ring cleavage, the active pharmaceutical ingredient (API) must be processed in low-humidity environments and packaged with desiccants[3][5].

References

-

Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate. PubMed.[Link]

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI.[Link]

-

Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands. PMC.[Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Electronic Properties of 1-(1,2,4-Oxadiazol-5-yl)ethanone Derivatives: A Mechanistic Guide for Drug Design

Executive Summary

The 1,2,4-oxadiazole ring is a highly versatile, five-membered heterocycle widely utilized in medicinal chemistry and materials science. Recognized primarily as a robust bioisostere for esters and amides, its intrinsic electronic asymmetry makes it a unique structural motif[1]. When functionalized with an ethanone (acetyl) group at the C5 position—forming 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives—the electron-withdrawing nature of the scaffold is dramatically amplified. This technical guide explores the quantum chemical properties, frontier molecular orbital (FMO) dynamics, and the pharmacological implications of these derivatives, providing a self-validating framework for researchers and drug development professionals.

Structural and Electronic Asymmetry of the 1,2,4-Oxadiazole Scaffold

Unlike symmetrical heterocycles (e.g., 1,3,4-oxadiazoles), the 1,2,4-oxadiazole ring is intrinsically asymmetric, containing an oxygen atom at position 1 and nitrogen atoms at positions 2 and 4. This specific atomic arrangement dictates its electronic behavior:

-

C5 vs. C3 Reactivity: The carbon at position 5 (C5) is directly flanked by the highly electronegative oxygen (O1) and nitrogen (N4) atoms. This dual adjacent electronegativity creates a profound inductive electron-withdrawing effect. Consequently, the electron-withdrawing capability of the 1,2,4-oxadiazole ring is exerted much more prominently via C5 than C3[1][2].

-

The Ethanone Effect: The addition of an ethanone group at the C5 position introduces a carbonyl moiety directly conjugated with the electron-deficient C5 carbon. This creates a synergistic electron-withdrawing system that drastically alters the molecule's dipole moment and global electrophilicity, priming the derivative for specific non-covalent interactions in biological targets[3][4].

Quantum Chemical Properties (DFT Insights)

To quantitatively understand the electronic properties of 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives, Density Functional Theory (DFT) is the gold standard. Calculations are typically performed using the B3LYP functional with a 6-311G(d,p) or 6-31G* basis set[4][5][6].

Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) govern the chemical reactivity and kinetic stability of the molecule.

-

In 1,2,4-oxadiazole derivatives, the HOMO is generally delocalized across electron-donating substituents (if present at the C3 position).

-

Conversely, the LUMO is strongly localized on the electron-withdrawing 1,2,4-oxadiazole ring and the C5-ethanone moiety[2].

-

The energy gap ( ) between the HOMO and LUMO is a critical indicator of molecular stability. The strong electron-withdrawing nature of the C5-ethanone group lowers the LUMO energy level, narrowing the and increasing the molecule's chemical reactivity (specifically its electron affinity)[4][6].

Table 1: Comparative Electronic Properties of Oxadiazole Derivatives

Note: Values are representative approximations derived from comparative DFT studies (B3LYP/6-311G) of oxadiazole isomers and electron-withdrawing substitutions[2][4][5]. Absolute values for Ionization Potential (IP) and Electron Affinity (EA) are shown.

| Property | Unsubstituted 1,2,4-Oxadiazole | 5-Aryl-1,2,4-Oxadiazole | 1-(1,2,4-Oxadiazol-5-yl)ethanone (Predicted) |

| HOMO (IP) (eV) | 7.50 | 5.64 – 5.99 | 6.80 |

| LUMO (EA) (eV) | 1.20 | 2.26 – 2.48 | 3.10 |

| Energy Gap ( ) (eV) | 6.30 | 3.38 – 3.52 | 3.70 |

| Global Electrophilicity ( ) | Moderate | High | Very High |

| Dipole Moment (Debye) | 1.22 | 3.50 – 4.20 | > 4.50 |

Mechanistic Implications in Drug Design

The electronic properties of 1-(1,2,4-oxadiazol-5-yl)ethanone derivatives directly dictate their efficacy as pharmacophores:

-

Bioisosterism and Metabolic Stability: The oxadiazole ring acts as a bioisostere for esters and amides. While esters are highly susceptible to enzymatic hydrolysis by esterases, the 1,2,4-oxadiazole ring is metabolically robust. The C5-ethanone derivative mimics the electronic profile of a pyruvate or -keto ester but maintains high resistance to degradation[1][3].

-

Target Binding via Non-Covalent Interactions: The lowered LUMO energy and high electrophilicity index make the C5-ethanone moiety an excellent candidate for stacking with electron-rich aromatic amino acids (e.g., Tryptophan, Tyrosine) in enzyme active sites[7]. Furthermore, the oxygen and nitrogen atoms serve as potent hydrogen-bond acceptors, anchoring the molecule within target pockets[1].

-

Antiparasitic and Anticancer Activity: The hydrophilic and electron-donating properties of the oxadiazole ring nitrogens, combined with the electron-withdrawing C5 substituent, have been shown to disrupt mitochondrial membrane potentials in parasites (e.g., Leishmania infantum) and induce apoptosis in various cancer cell lines[3][7].

Self-Validating Experimental Protocol

To ensure scientific integrity, the theoretical DFT predictions of a synthesized 1-(1,2,4-oxadiazol-5-yl)ethanone derivative must be empirically validated. The following step-by-step protocol establishes a self-validating loop between computational modeling and electrochemical analysis.

Step 1: In Silico Geometry Optimization

-

Action: Construct the 3D molecular structure of the derivative.

-

Execution: Run a geometry optimization using Gaussian software at the DFT/B3LYP/6-311G(d,p) level of theory. Apply the Polarizable Continuum Model (PCM) to simulate the solvent environment (e.g., acetonitrile)[8].

-

Output: Extract theoretical HOMO/LUMO energies and the Molecular Electrostatic Potential (MEP) map[6].

Step 2: Chemical Synthesis

-

Action: Synthesize the target compound.

-

Execution: React the corresponding amidoxime (to form the C3 substituent and N-O bond) with a pyruvic acid derivative or acetyl chloride under basic conditions, followed by thermal 1,3-dipolar cycloaddition and dehydration to close the 1,2,4-oxadiazole ring[1][2].

Step 3: Electrochemical Validation (Cyclic Voltammetry)

-

Causality: DFT provides theoretical energies; Cyclic Voltammetry (CV) measures actual oxidation/reduction potentials. Matching these validates the computational model.

-

Execution:

-

Dissolve the purified compound in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( ) as the supporting electrolyte.

-

Use a three-electrode setup (Glassy carbon working, Pt wire counter, Ag/Ag+ reference).

-

Measure the onset oxidation potential ( ) and onset reduction potential ( ).

-

Calculate experimental frontier orbitals using the Ferrocene standard:

-

-

Validation: If the experimental matches the DFT-calculated within a ~0.2 eV margin, the electronic model is validated for downstream in vitro screening[2][5].

Workflow Visualization

Fig 1. Integrated computational and experimental workflow for evaluating 1,2,4-oxadiazole derivatives.

Conclusion

The 1-(1,2,4-oxadiazol-5-yl)ethanone scaffold represents a highly tunable, electron-deficient pharmacophore. By understanding the causality between the C5-ethanone substitution and the resulting depression of LUMO energy levels, drug developers can rationally design bioisosteres that exhibit superior metabolic stability and optimized target binding affinities. Employing a rigorous, self-validating protocol of DFT calculations paired with cyclic voltammetry ensures that the predicted electronic properties translate reliably into in vitro and in vivo success.

References

-

Asymmetric Design of Bipolar Host Materials with Novel 1,2,4-Oxadiazole Unit in Blue Phosphorescent Device Organic Letters - ACS Publications2

-

DFT investigations on the influence of stacking on the electronic structure, absorption, and non-linear optical properties of 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole PubMed - NIH8

-

Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches PMC - NIH 5

-

Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review Research Journal of Pharmacy and Technology 1

-

Research Journal of Pharmaceutical, Biological and Chemical Sciences (DFT Analysis of Oxadiazoles) RJPBCS 6

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery PMC - NIH 3

-

1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins MDPI7

-

Current Chemistry Letters - Growing Science (DFT of Oxadiazole Isomers) Growing Science 4

Sources

- 1. rjptonline.org [rjptonline.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. growingscience.com [growingscience.com]

- 5. Exploration of electronic properties, radical scavenging activity and QSAR of oxadiazole derivatives by molecular docking and first-principles approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rjpbcs.com [rjpbcs.com]

- 7. mdpi.com [mdpi.com]

- 8. DFT investigations on the influence of stacking on the electronic structure, absorption, and non-linear optical properties of 3,5-bis[4-(4-methylphenylcarbonyloxy)phenyl]-1,2,4-oxadiazole - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Historical Synthesis of 1-(1,2,4-Oxadiazol-5-yl)ethanone

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1,2,4-oxadiazole heterocycle is a privileged scaffold in modern medicinal chemistry, prized for its role as a robust bioisostere for amide and ester functionalities and its presence in numerous pharmacologically active compounds. This technical guide provides an in-depth exploration of the historical and principal synthetic pathways leading to 1-(1,2,4-oxadiazol-5-yl)ethanone, a key building block featuring this versatile core. Designed for researchers, chemists, and drug development professionals, this document moves beyond simple procedural lists to explain the underlying chemical principles, the rationale behind methodological choices, and the evolution of these synthetic strategies. We will dissect the two cornerstone historical methods—the [4+1] cyclization of amidoximes and the [3+2] dipolar cycloaddition of nitrile oxides—providing detailed mechanistic insights, step-by-step protocols, and a comparative analysis to guide practical application and troubleshooting in the laboratory.

Chapter 1: The 1,2,4-Oxadiazole Core: A Cornerstone in Medicinal Chemistry

The 1,2,4-oxadiazole ring is a five-membered aromatic heterocycle containing one oxygen and two nitrogen atoms.[1] Its significance in drug discovery is immense, largely due to its physicochemical properties. The ring is electronically poor and possesses a high degree of metabolic stability, making it an ideal replacement (bioisostere) for labile ester and amide groups, which are often susceptible to hydrolysis by metabolic enzymes.[2] This bioisosteric replacement can enhance a drug candidate's pharmacokinetic profile, improving oral bioavailability and in-vivo half-life without sacrificing the key hydrogen bonding interactions necessary for target binding.[3] The target molecule, 1-(1,2,4-oxadiazol-5-yl)ethanone, which can also be named 5-acetyl-1,2,4-oxadiazole, serves as a versatile synthetic intermediate, with the acetyl group providing a reactive handle for further molecular elaboration.

Chapter 2: The Amidoxime Pathway: The Dominant [4+1] Approach

The most prolific and historically significant method for constructing the 1,2,4-oxadiazole ring is the condensation and subsequent cyclodehydration of an amidoxime with a carboxylic acid or its derivative.[4] First reported by Tiemann and Krüger in 1884, this [4+1] strategy, where four atoms are contributed by the amidoxime and one by the acylating agent, remains the workhorse for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles.

Mechanism and Rationale

The synthesis is fundamentally a two-stage process:

-

O-Acylation: The amidoxime, acting as a nucleophile, attacks an activated carboxylic acid derivative (such as an acyl chloride, anhydride, or an ester activated in situ) to form an O-acylamidoxime intermediate. This step is analogous to standard amide bond formation.[2]

-

Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization, typically promoted by heat or a catalyst, with the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring.[5]

The choice of acylating agent and reaction conditions dictates the efficiency and outcome. While early methods often required harsh thermal conditions to drive the cyclization, modern protocols employ a range of coupling agents and catalysts to achieve high yields at or near room temperature.[2]

Synthesis of 1-(1,2,4-Oxadiazol-5-yl)ethanone via β-Keto Ester Condensation

A direct and effective historical route to the target molecule involves the reaction of an amidoxime with a β-keto ester, such as ethyl acetoacetate. In this reaction, the β-keto ester acts as the source for the C5 atom and the attached acetyl group. To synthesize the parent compound with an unsubstituted C3 position, formamidoxime would be the required starting material. The following protocol is a generalized procedure adaptable for this transformation.

Experimental Protocol: Synthesis of 3-Aryl-5-acetonyl-1,2,4-oxadiazole

-

Step 1: O-Acylation and Cyclization.

-

To a solution of a substituted N-hydroxy-benzamidine (amidoxime, 1.0 eq) in a suitable solvent such as ethanol or toluene, add ethyl acetoacetate (1.1 eq).

-

Add a base, such as potassium carbonate (K₂CO₃, 1.5 eq) or sodium ethoxide, to the mixture.

-

Heat the reaction mixture to reflux (typically 80-110 °C) for 4-12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

-

Step 2: Work-up and Purification.

-

Dissolve the crude residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

-

Purify the resulting crude material by flash column chromatography on silica gel or by recrystallization to afford the pure 1-(3-aryl-1,2,4-oxadiazol-5-yl)ethanone.

-

Causality and Optimization Insights

-

Base Selection: The base is crucial for deprotonating the amidoxime's hydroxyl group, enhancing its nucleophilicity to attack the ester carbonyl of the β-keto ester. Stronger bases like sodium ethoxide can accelerate the reaction but may also promote side reactions.

-

Solvent Choice: Aprotic solvents like DMF or DMSO, particularly in combination with inorganic bases (e.g., NaOH), have been shown to facilitate one-pot syntheses at room temperature, avoiding the need for high-temperature reflux.[6]

-

One-Pot Procedures: Modern variations often generate the amidoxime in situ from the corresponding nitrile and hydroxylamine, followed by the addition of the acylating agent without isolating the intermediate, improving overall efficiency.[5]

-

Microwave Irradiation: The use of microwave heating can dramatically reduce reaction times for the cyclodehydration step from hours to mere minutes, often leading to cleaner reactions and improved yields.

Caption: The Amidoxime pathway ([4+1]) for 1,2,4-oxadiazole synthesis.

Chapter 3: The 1,3-Dipolar Cycloaddition Pathway: A [3+2] Approach

The second major historical route to the 1,2,4-oxadiazole core is the [3+2] cycloaddition reaction between a nitrile oxide and a nitrile. In this pathway, the nitrile oxide provides the C3-N2-O1 fragment, while the nitrile provides the C5-N4 fragment.

Mechanism and Challenges

Nitrile oxides are highly reactive, transient species that are typically generated in situ to prevent their primary side reaction: dimerization. Dimerization can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans). Common methods for generating nitrile oxides include the dehydrohalogenation of hydroximoyl chlorides or the dehydration of nitroalkanes.

While elegant, this pathway is often less favorable than the amidoxime route due to the inherently low reactivity of the nitrile triple bond as a dipolarophile and the competing dimerization pathway.

Application to 1-(1,2,4-Oxadiazol-5-yl)ethanone Synthesis

To synthesize the target molecule via this route, the required precursors would be:

-

Nitrile Oxide: Formonitrile oxide (HCNO), generated in situ from a precursor like formhydroximoyl chloride. This is a highly reactive and potentially hazardous C1 building block.

-

Nitrile: Pyruvonitrile (acetyl cyanide, CH₃COCN), which would provide the C5 atom and the acetyl substituent.

The reaction would proceed by the slow addition of a base to a mixture of the nitrile and the nitrile oxide precursor, promoting the in situ formation of the nitrile oxide, which is then trapped by the pyruvonitrile before it can dimerize.

Caption: The 1,3-Dipolar Cycloaddition pathway ([3+2]) for 1,2,4-oxadiazole synthesis.

Chapter 4: Comparative Analysis and Troubleshooting

The choice between the two primary synthetic routes depends on starting material availability, desired substitution pattern, and scalability. The amidoxime route is generally more versatile and reliable for a wider range of substrates.

| Feature | Amidoxime Pathway ([4+1]) | 1,3-Dipolar Cycloaddition ([3+2]) |

| Generality & Scope | Very broad; widely used for diverse substitutions.[4] | More limited; sensitive to nitrile reactivity and nitrile oxide stability. |

| Key Intermediates | O-acylamidoxime (often isolable).[2] | Nitrile oxide (transient, generated in situ). |

| Common Side Reactions | Incomplete cyclization, hydrolysis of intermediate. | Dimerization of nitrile oxide to furoxans. |

| Starting Materials | Amidoximes and carboxylic acid derivatives (widely available). | Nitriles and nitrile oxide precursors (can be less stable/accessible). |

| Typical Yields | Generally good to excellent. | Often moderate, can be low due to side reactions. |

| Advantages | Robust, predictable, highly optimizable, often one-pot.[5] | Can access substitution patterns that may be difficult via the amidoxime route. |

Troubleshooting Common Issues:

-

Low Yield in Amidoxime Route:

-

Problem: Poor activation of the carboxylic acid or incomplete cyclization.

-

Solution: Ensure anhydrous conditions. For carboxylic acids, use a more efficient coupling agent like HATU or CDI. For the cyclization step, increase the temperature, prolong the reaction time, or switch to a more effective catalyst system like TBAF in THF or NaOH in DMSO. Microwave heating is also a powerful tool to drive this step to completion.[2]

-

-

Byproduct Formation in Dipolar Cycloaddition:

-

Problem: Dimerization of the nitrile oxide is outcompeting the desired cycloaddition.

-

Solution: Ensure the nitrile is present in excess. Generate the nitrile oxide slowly in situ by the slow addition of base to the precursor, allowing it to be trapped by the nitrile as it forms. The use of specific catalysts, such as platinum(IV) complexes, has been reported to favor the desired cycloaddition over dimerization.

-

Conclusion

The synthesis of 1-(1,2,4-oxadiazol-5-yl)ethanone and its derivatives is rooted in two major historical strategies. The amidoxime-based [4+1] pathway stands out as the most practical, robust, and widely adopted method, benefiting from readily available starting materials and a wealth of optimization data accumulated over more than a century of chemical research. Specifically, the condensation of an amidoxime with a β-keto ester like ethyl acetoacetate provides a direct and efficient entry to this class of compounds. While the [3+2] dipolar cycloaddition offers a mechanistically distinct alternative, its practical application is often hampered by challenges related to the stability and reactivity of the requisite nitrile oxide intermediates. A thorough understanding of the mechanisms, advantages, and limitations of these foundational pathways is essential for any scientist working to synthesize or derivatize molecules containing the valuable 1,2,4-oxadiazole core.

References

-

Puzanov, I. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. Beilstein Journal of Organic Chemistry, 17, 2417–2424. Available at: [Link]

-

Puzanov, I. V., et al. (2021). Synthesis of 5-arylacetylenyl-1,2,4-oxadiazoles and their transformations under superelectrophilic activation conditions. ProQuest. Available at: [Link]

-

Srivastava, R., & Singh, O. (2020). Synthetic Procedures and Pharmacological Activities of 1,2,4-Oxadiazoles-A Review. International Journal of Pharmaceutical Sciences and Research, 11(12), 5869-5881. Available at: [Link]

-

Pace, A., & Pierro, P. (2009). Recent advances on 1,2,4-oxadiazoles: from synthesis to reactivity and pharmaceutical applications. Organic & Biomolecular Chemistry, 7(21), 4337-4348. Available at: [Link]

-

Sharma, P., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research, 59(1), S26-S45. Available at: [Link]

-

Zarghi, A., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. Available at: [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. Available at: [Link]

-

Baykov, S., et al. (2020). 1,2,4-Oxadiazole/2-Imidazoline Hybrids: Multi-target-directed Compounds for the Treatment of Infectious Diseases and Cancer. ResearchGate. Available at: [Link]

-

Wet-osot, S., et al. (2017). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 7(75), 47558-47565. Available at: [Link]

-

Augustine, J. K., et al. (2009). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Fouli, F. A., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(14), 2670. Available at: [Link]

-

Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7508. Available at: [Link]

-

Kharchenko, J. V., et al. (2009). Synthesis of substituted 5-(1,2,4-oxadiazol-5-yl)-3,4-dihydropyrimidine-2(1H)-thiones. Journal of Combinatorial Chemistry, 11(2), 216-219. Available at: [Link]

-

Tan, Y. C., et al. (2017). Reagent-controlled regiodivergent intermolecular cyclization of 2-aminobenzothiazoles with β-ketoesters and β-ketoamides. Beilstein Journal of Organic Chemistry, 13, 2806–2815. Available at: [Link]

-

Clement, B. (2019). Miscellaneous reactions allowing the preparation of amidoximes. ResearchGate. Available at: [Link]

-

Kumar, D., et al. (2014). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]

-

Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 537-547. Available at: [Link]

-

Nikolaenkova, E. B., et al. (2020). Recent advances in the synthesis of imidazoles. Organic & Biomolecular Chemistry, 18(20), 3832-3849. Available at: [Link]

-

Fokin, A. A., et al. (2020). The reaction of amidoximes with carboxylic acids or their esters under high-pressure conditions. ResearchGate. Available at: [Link]

-

Asif, M. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Chemistry & Biodiversity, 20(11), e202301037. Available at: [Link]

-

Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI. Available at: [Link]

-

Tanabe, Y., et al. (2007). Synthesis of β-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Available at: [Link]

-

Sridevi, C., et al. (2017). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 11, 9. Available at: [Link]

-

Wang, Y., et al. (2016). Asymmetric α-alkylation of cyclic β-keto esters and β-keto amides by phase-transfer catalysis. Organic & Biomolecular Chemistry, 14(2), 578-585. Available at: [Link]

-

Zercher, C. H., et al. (2014). Formation of γ-Keto Esters from β-Keto Esters: A Zinc Carbenoid-Mediated Homologation. Organic Syntheses, 91, 248-259. Available at: [Link]

Sources

Application Note: Protocol for Synthesizing 1-(1,2,4-Oxadiazol-5-yl)ethanone Derivatives

Strategic Rationale & Chemical Causality

1,2,4-Oxadiazoles are privileged heterocyclic scaffolds in medicinal chemistry, frequently deployed as metabolically stable bioisosteres for esters, amides, and carboxylic acids 1. Among these, the 1-(1,2,4-oxadiazol-5-yl)ethanone motif (a 5-acetyl-substituted 1,2,4-oxadiazole) is a highly versatile building block. The C5-acetyl group serves as a critical synthetic handle for downstream functionalization, enabling reductive aminations, aldol condensations, and the construction of complex fused heterocyclic systems.

The Chemoselectivity Challenge: The classical and most widely applied approach to synthesizing 1,2,4-oxadiazoles involves the heterocyclization between a primary amidoxime and an acylating agent . However, attempting to synthesize the 5-acetyl derivative directly via condensation with pyruvic acid or pyruvoyl chloride frequently results in poor yields and complex reaction mixtures. The highly electrophilic α -keto group of pyruvic acid competes with the carboxyl carbon, leading to undesired imine or hydrazone formation with the amidoxime's primary amine.

The "Lactate-Oxidation" Solution: To circumvent these chemoselectivity issues, this protocol utilizes a field-proven two-stage "Lactate-Oxidation" strategy. By coupling the amidoxime with DL-lactic acid, the reactive ketone is effectively masked as a secondary alcohol during the high-temperature cyclodehydration step. A subsequent mild oxidation using Dess-Martin Periodinane (DMP) cleanly yields the desired ethanone without degrading the sensitive oxadiazole core.

Synthetic workflow for 1-(1,2,4-oxadiazol-5-yl)ethanones via the lactate-oxidation strategy.

Mechanistic Pathway of Cyclodehydration

The formation of the 1,2,4-oxadiazole core is a thermally driven process. Following the initial EDC/HOBt-mediated O-acylation of the amidoxime, the intermediate must undergo a geometric alignment to the Z-isomer. Thermal activation induces an intramolecular nucleophilic attack by the amine nitrogen onto the ester carbonyl, forming a transient tetrahedral hemiaminal intermediate. Subsequent dehydration (-H₂O) drives the aromatization of the five-membered heterocyclic ring 2.

Mechanistic pathway of the thermal cyclodehydration of O-acyl amidoximes to 1,2,4-oxadiazoles.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the Amidoxime Intermediate

Objective: Convert the starting nitrile into a primary amidoxime 3.

-

Suspend the starting nitrile (1.0 equiv) and hydroxylamine hydrochloride (1.5 equiv) in absolute ethanol (0.2 M).

-

Add triethylamine (1.5 equiv) dropwise. The reaction mixture is heated to 80 °C and refluxed for 4–8 hours.

-

Validation Checkpoint: Monitor via TLC (10% MeOH in DCM). The reaction is complete when the high-Rf nitrile spot disappears, replaced by a highly polar, lower-Rf amidoxime spot. LC-MS will confirm a mass shift of +33 Da [M+H]+ .

-

Cool to room temperature, concentrate under reduced pressure, and partition the residue between EtOAc and water. Wash the organic layer with brine, dry over Na₂SO₄, and concentrate to afford the amidoxime (typically used without further purification).

Protocol B: Amide Coupling and Cyclodehydration (Lactate Route)

Objective: Form the 1,2,4-oxadiazole ring bearing a 1-hydroxyethyl group at the C5 position.

-

Dissolve the amidoxime (1.0 equiv) and DL-lactic acid (1.2 equiv) in anhydrous DMF (0.1 M).

-

Add HOBt (1.5 equiv), EDC·HCl (1.5 equiv), and DIPEA (2.0 equiv). Stir at room temperature for 2 hours.

-

Validation Checkpoint 1 (Coupling): Analyze via LC-MS. The amidoxime mass should be fully consumed, replaced by the O-acyl intermediate mass (Amidoxime + 90 Da - 18 Da).

-

Once O-acylation is confirmed, heat the reaction mixture to 110 °C for 12 hours to drive the cyclodehydration.

-

Validation Checkpoint 2 (Cyclodehydration): LC-MS must show a mass shift of -18 Da from the intermediate, confirming the loss of water and successful ring closure.

-

Cool the mixture, dilute with water, and extract with EtOAc (3x). Wash the combined organics with 5% LiCl (to remove DMF), dry, and purify via silica gel chromatography to isolate the 5-(1-hydroxyethyl)-1,2,4-oxadiazole.

Protocol C: Oxidation to 1-(1,2,4-Oxadiazol-5-yl)ethanone

Objective: Mildly oxidize the secondary alcohol to the target acetyl group.

-

Dissolve the 5-(1-hydroxyethyl)-1,2,4-oxadiazole (1.0 equiv) in anhydrous DCM (0.1 M) and cool to 0 °C.

-

Add Dess-Martin Periodinane (DMP, 1.5 equiv) portion-wise. Allow the reaction to warm to room temperature and stir for 2 hours.

-

Validation Checkpoint: TLC (50% EtOAc in Hexanes) will show the conversion of the polar alcohol to a distinctly less polar ketone. LC-MS will confirm a mass shift of -2 Da.

-

Quench the reaction by adding an equal volume of 1:1 saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Stir vigorously for 15 minutes until the organic layer is clear.

-

Extract with DCM, dry over MgSO₄, and concentrate. Purify via flash chromatography to afford the pure 1-(1,2,4-oxadiazol-5-yl)ethanone derivative.

Quantitative Data & Reaction Optimization

Table 1: Reagent Stoichiometry and Reaction Parameters

| Reagent / Catalyst | Function | Equivalents | Temperature | Time |

| Hydroxylamine·HCl | Nucleophile (Nitrile conversion) | 1.5 | 80 °C | 4–8 h |

| DL-Lactic Acid | Acylating Agent / C5 Precursor | 1.2 | RT | 2 h |

| EDC·HCl / HOBt | Coupling Reagents | 1.5 (each) | RT | 2 h |

| DMF | Solvent (Cyclodehydration) | N/A | 110 °C | 12 h |

| Dess-Martin Periodinane | Mild Oxidant | 1.5 | 0 °C → RT | 2 h |

Table 2: Comparative Yields of C5-Acetyl Synthesis Strategies

| Synthetic Route | C5 Precursor | Intermediate | Average Overall Yield | Impurity Profile |

| Direct Acylation | Pyruvic Acid | O-Pyruvoyl amidoxime | 15 – 25% | High (Imine/hydrazone oligomers) |

| Direct Acylation | Ethyl Pyruvate | N/A (One-pot) | 20 – 35% | Moderate to High |

| Lactate-Oxidation | DL-Lactic Acid | 5-(1-Hydroxyethyl)-... | 65 – 80% | Low (Clean oxidation) |

References

- Source: chim.

- Source: organic-chemistry.

- Title: Synthesis of 1,2,4-oxadiazoles (a review)

- Source: rjptonline.

Sources

Application Note: Leveraging 1-(1,2,4-oxadiazol-5-yl)ethanone as an Advanced Amide Bioisostere

Target Audience: Medicinal Chemists, Drug Discovery Scientists, and Preclinical Development Professionals.

Executive Summary & Rationale

The amide bond is ubiquitous in drug discovery, serving as a critical structural linker and hydrogen-bonding motif. However, its susceptibility to enzymatic hydrolysis by proteases and its contribution to the Exposed Polar Surface Area (EPSA) often lead to suboptimal pharmacokinetic (PK) profiles, including poor metabolic stability and limited membrane permeability.

The 1,2,4-oxadiazole heterocycle has emerged as a premier non-classical bioisostere for amides and esters[1]. By mimicking the molecular planarity and dipole moment of an amide while eliminating the hydrogen bond donor (HBD), the 1,2,4-oxadiazole ring dramatically alters the electrostatic and physicochemical landscape of the parent scaffold[1][2]. Specifically, the building block 1-(1,2,4-oxadiazol-5-yl)ethanone (CAS: 185445-01-6) offers a highly versatile handle for late-stage functionalization[3]. Utilizing its ketone moiety via reductive amination allows medicinal chemists to seamlessly graft the oxadiazole bioisostere onto primary or secondary amines, generating robust peptidomimetics with superior drug-like properties.

Figure 1: Pharmacokinetic advantages of replacing an amide with a 1,2,4-oxadiazole bioisostere.

Mechanistic Insights: The Bioisosteric Advantage

When an amide is replaced by a 1,2,4-oxadiazole, the structural causality behind the improved PK profile is twofold:

-

Permeability Enhancement via EPSA Reduction: Amides possess a strong hydrogen bond donor. Removing this HBD by cyclizing into an oxadiazole significantly reduces the molecule's EPSA. Studies have demonstrated that 1,2,4-oxadiazoles provide substantial boosts to apparent permeability ( Papp ) in LLC-PK1 cells, correlating with an average EPSA reduction of Δavg=−12±9 compared to matched amide counterparts[2].

-

Metabolic Shielding: The fully conjugated, electron-deficient nature of the 1,2,4-oxadiazole ring renders it highly resistant to hydrolytic cleavage by esterases and peptidases[4]. This translates to prolonged plasma half-lives in in vivo models[1].

Quantitative Comparison: Amide vs. 1,2,4-Oxadiazole

| Physicochemical Property | Classical Amide Linkage | 1,2,4-Oxadiazole Bioisostere | Impact on Drug Design |

| Hydrogen Bond Donors (HBD) | 1 | 0 | Enhances passive transcellular membrane permeability. |

| Exposed Polar Surface Area | Baseline | Significantly Reduced | Correlates with higher Papp and potential CNS penetration. |

| Metabolic Stability | Susceptible to proteases | Highly resistant | Decreases intrinsic clearance ( CLint ); prolongs half-life. |

| Conformational Geometry | Planar | Planar (Heterocycle) | Retains steric fit within the target binding pocket. |

Strategic Application of 1-(1,2,4-oxadiazol-5-yl)ethanone

Traditional de novo synthesis of 1,2,4-oxadiazoles requires the condensation of amidoximes with activated carboxylic acids under harsh dehydrating conditions (e.g., refluxing pyridine or high-temperature microwave irradiation)[1][4]. This can lead to the degradation of sensitive functional groups on complex lead compounds.

By utilizing 1-(1,2,4-oxadiazol-5-yl)ethanone , chemists bypass de novo ring construction. The pre-formed oxadiazole ring is integrated via a mild reductive amination of the ketone. This introduces a methyl-branched linker (a chiral center) adjacent to the oxadiazole, which can further restrict conformational flexibility and enhance target binding affinity through the "magic methyl" effect.

Figure 2: Experimental workflow for synthesizing and validating 1,2,4-oxadiazole derivatives.

Experimental Protocols

Protocol A: Mild Reductive Amination of 1-(1,2,4-oxadiazol-5-yl)ethanone

Causality & Design: Sodium triacetoxyborohydride (STAB) is strictly selected over sodium borohydride ( NaBH4 ). STAB's steric bulk and electron-withdrawing acetate groups make it a milder reducing agent, preventing the premature reduction of the ketone into an alcohol before the intermediate imine can fully form. 1,2-Dichloroethane (DCE) is utilized over Dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if the target amine is sterically hindered.

Materials:

-

1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 equiv)

-

Target Primary or Secondary Amine (1.1 equiv)

-

Sodium triacetoxyborohydride (STAB) (1.5 equiv)

-

Glacial Acetic Acid (0.1 - 1.0 equiv, as needed)

-

Anhydrous 1,2-Dichloroethane (DCE)

Step-by-Step Methodology:

-

Imine Formation: In an oven-dried round-bottom flask purged with nitrogen, dissolve the target amine (1.1 mmol) and 1-(1,2,4-oxadiazol-5-yl)ethanone (1.0 mmol) in 5 mL of anhydrous DCE.

-

Catalysis: Add glacial acetic acid (0.1 mmol). Note: If the amine is present as a hydrochloride salt, add 1.1 equiv of N,N-Diisopropylethylamine (DIPEA) to free-base the amine, followed by 1.0 equiv of acetic acid to catalyze imine formation.

-

Pre-incubation: Stir the mixture at room temperature for 2 hours to ensure complete imine/enamine formation. Monitor via LC-MS.

-

Reduction: Cool the reaction to 0°C. Add STAB (1.5 mmol) portion-wise over 10 minutes to control the mild exotherm.

-

Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 12–24 hours.

-

Quenching (Self-Validation Step): Quench the reaction by slowly adding 5 mL of saturated aqueous NaHCO3 . Caution: Vigorous effervescence will occur as excess STAB is destroyed. Stir for 15 minutes.

-

Extraction & Purification: Extract the aqueous layer with DCM ( 3×10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient).

Protocol B: In Vitro Metabolic Stability Validation (Human Liver Microsomes)

Causality & Design: To prove the bioisosteric replacement successfully shielded the molecule from degradation, the synthesized oxadiazole must be tested against human liver microsomes (HLM). This protocol acts as a self-validating system by mandating the inclusion of a high-clearance control (Verapamil) to confirm the enzymatic viability of the microsomes during the assay.

Materials:

-

Human Liver Microsomes (HLM, 20 mg/mL)

-

NADPH Regenerating System (Solution A and B)

-

0.1 M Potassium Phosphate Buffer (pH 7.4)

-

Test Compound (10 mM in DMSO)

-

Verapamil (Positive Control)

Step-by-Step Methodology:

-

Preparation: Dilute the test compound and Verapamil to a working concentration of 100 µM in 50% Acetonitrile/Water.

-